2-Chloro-3-(1-methoxyethyl)pyridine
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Overview
Description
2-Chloro-3-(1-methoxyethyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by the presence of a chlorine atom at the second position and a 1-methoxyethyl group at the third position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-methoxyethyl)pyridine can be achieved through several methods. One common approach involves the alkylation of 2-chloropyridine with 1-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1-methoxyethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under high pressure.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-Chloro-3-(1-methoxyethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-methoxyethyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and methoxyethyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pyridine ring can interact with enzymes and receptors, modulating their functions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methoxypyridine
- 2-Chloro-5-methylpyridine
- 2-Chloro-3-ethylpyridine
Comparison
2-Chloro-3-(1-methoxyethyl)pyridine is unique due to the presence of the 1-methoxyethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-3-(1-methoxyethyl)pyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6(11-2)7-4-3-5-10-8(7)9/h3-6H,1-2H3 |
InChI Key |
VULNTCBJEZOJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC=C1)Cl)OC |
Origin of Product |
United States |
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